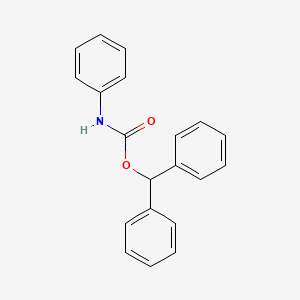

benzhydryl N-phenylcarbamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

36957-49-0 |

|---|---|

Molecular Formula |

C20H17NO2 |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

benzhydryl N-phenylcarbamate |

InChI |

InChI=1S/C20H17NO2/c22-20(21-18-14-8-3-9-15-18)23-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H,21,22) |

InChI Key |

JVFVACDRDMYTFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Benzhydryl N Phenylcarbamate and Analogues

Conventional Synthetic Routes

Traditional approaches to carbamate (B1207046) synthesis have long been the foundation of their production, relying on well-established chemical transformations.

Amine-Isocyanate/Chloroformate Coupling Reactions

The most conventional methods for forming the carbamate linkage involve the reaction of an amine with either an isocyanate or a chloroformate. nih.govunizar.esconicet.gov.ar The reaction of an isocyanate with an alcohol or an amine is a highly efficient method for producing carbamates and ureas, respectively. conicet.gov.ar However, the toxicity and limited commercial availability of many isocyanates pose significant drawbacks. acs.org

An alternative, widely used method involves the coupling of an amine with a chloroformate. nih.gov This approach, while effective, often requires the use of excess base to neutralize the hydrochloric acid byproduct and can be hampered by long reaction times. nih.gov A specific example involves the reaction of 1-(benzhydryl)piperazine with various sulfonyl chlorides in a nucleophilic substitution to yield 1-benzhydryl-sulfonyl-piperazine derivatives. researchgate.net Similarly, the reaction of amines with phosgene (B1210022) or its derivatives has been a classical route, though the high toxicity of these reagents is a major concern. ingentaconnect.comnih.gov

In the synthesis of benzhydryl N-phenylcarbamate analogues, a common strategy is the reaction of an amine with phenyl isocyanate. For instance, (1-benzhydrylazetidin-3-yl) N-phenylcarbamate can be synthesized by reacting 1-(diphenylmethyl)-3-hydroxyazetidine with phenyl isocyanate in the presence of potassium carbonate in dichloromethane. rsc.org Another example is the synthesis of 4-phenyl-1-piperazinecarboxanilide, where 4-phenyl-1-piperazine is reacted with phenyl isocyanate in the presence of triethylamine (B128534) in dichloromethane. rsc.org

Reaction Optimization Strategies, including Solvent and Base Effects

The efficiency and outcome of carbamate synthesis are highly dependent on the reaction conditions, particularly the choice of solvent and base. The selection of an appropriate solvent can significantly influence reaction rates and yields. For instance, in the synthesis of O-aryl carbamates, elevated temperatures (110 °C) generally lead to higher yields and shorter reaction times. organic-chemistry.org The reaction of benzylamine (B48309) with carbon dioxide in strong hydrogen-bonding solvents like DMSO and DMF leads exclusively to the formation of the carbamic acid, which is stabilized by the solvent. mdpi.com In contrast, using aprotic solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) for the same reaction results in the formation of an insoluble ammonium (B1175870) carbamate salt. mdpi.com

The choice of base is also critical. A study on the direct synthesis of carbamates from Boc-protected amines found that while t-BuOLi was an effective base, others like Na2CO3, DBU, TEA, and pyridine (B92270) were ineffective. rsc.org In the synthesis of O-aryl carbamates, pyridine has been shown to be an efficient base, leading to high yields. organic-chemistry.org Strong, non-nucleophilic bases can accelerate the reaction of amines with carbon dioxide and alkyl halides by stabilizing the carbamate intermediate. nih.govacs.org

Emerging and Sustainable Synthesis Approaches

In response to the limitations of conventional methods, researchers are actively developing greener and more efficient synthetic strategies for carbamate production.

Carbon Dioxide Utilization in Carbamate Synthesis

The use of carbon dioxide (CO2) as a C1 building block for carbamate synthesis is a highly attractive and sustainable alternative to hazardous reagents like phosgene. uantwerpen.beingentaconnect.comnih.gov This approach involves the reaction of an amine with CO2 to form a carbamic acid intermediate, which can then be further reacted to yield the desired carbamate. acs.org

Several methodologies have been developed to facilitate this transformation. One approach involves a three-component coupling of an amine, CO2, and an alkyl halide in the presence of a base like cesium carbonate and a catalyst such as tetrabutylammonium (B224687) iodide (TBAI). researchgate.netorganic-chemistry.org This method proceeds under mild conditions and avoids common side reactions. organic-chemistry.org Another strategy utilizes deep eutectic solvents (DES) as both the solvent and catalyst system. rsc.org For example, a choline (B1196258) chloride:zinc(II) chloride-based DES has been shown to be highly effective for carbamate synthesis from a wide range of amines under atmospheric CO2 pressure at room temperature. rsc.org The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst for the reaction of amines with gaseous CO2 has also been reported, allowing for the synthesis of carbamates under mild conditions. acs.org

Catalytic Approaches for Carbamate Formation

Catalysis plays a pivotal role in modern organic synthesis, and the formation of carbamates is no exception. Various catalytic systems have been developed to improve the efficiency and sustainability of carbamate synthesis.

Transition metal catalysts, including those based on rhodium, palladium, and gold, have been employed for the oxidative carbonylation of amines and alcohols to produce carbamates. unizar.es For instance, a rhodium(I)-catalyzed three-component reaction of amines, alcohols, and carbon monoxide under mild conditions using Oxone as an oxidant has been reported. unizar.es Platinum group metals in the presence of an alkali metal halide have also been shown to catalyze the oxidative alkoxycarbonylation of amines. acs.org

Metal-free catalytic systems are also gaining prominence. N-methylimidazole has been used to catalyze the synthesis of carbamates from hydroxamic acids via the Lossen rearrangement. organic-chemistry.org Furthermore, the direct conversion of low-concentration CO2 into carbamates has been achieved using Si(OMe)4 as a regenerable reagent and DBU as both a CO2 capture agent and a catalyst, eliminating the need for metal catalysts. organic-chemistry.orgorganic-chemistry.org

Development of One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. rsc.orgthieme-connect.com Several one-pot procedures for carbamate synthesis have been developed.

One such method involves the in situ generation of N-substituted carbamoyl (B1232498) chlorides from amines, which then react with phenols to form O-aryl carbamates, avoiding the need to handle sensitive intermediates directly. organic-chemistry.orgthieme-connect.com Another approach describes the one-pot synthesis of unsymmetrical ureas, carbamates, and thiocarbamates from Cbz-protected amines by generating isocyanates in situ. rsc.org Similarly, a one-pot synthesis of N-alkyl carbamates has been achieved through a three-component coupling of a primary amine, CO2, and an alkyl halide using cesium carbonate and TBAI. researchgate.net The development of these procedures represents a significant step towards more streamlined and sustainable carbamate production. researchgate.net

Stereoselective Synthesis of Chiral Benzhydryl Carbamate Systems

The synthesis of single-enantiomer chiral compounds is a critical aspect of modern organic and medicinal chemistry, as the biological activity of a molecule often resides in only one of its enantiomers. acs.org For benzhydryl carbamate systems, the chirality is centered at the methine carbon bearing the two aryl groups. The development of asymmetric methods to access these chiral scaffolds has been a subject of considerable research, leading to several distinct stereoselective strategies. These approaches can be broadly categorized into catalytic asymmetric reactions, the use of chiral auxiliaries, and the resolution of racemic mixtures.

Catalytic Asymmetric Methods

Catalytic asymmetric synthesis represents one of the most efficient methods for establishing chirality, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. univpancasila.ac.id

Organocatalyzed Reactions: Chiral phosphoric acids have emerged as powerful catalysts for enantioselective reactions. One notable method involves the N-alkylation of indoles and carbazoles using aza-para-quinone methides generated in situ. A SPINOL-derived chiral phosphoric acid catalyst promotes the formation of the key intermediate and controls the subsequent enantioselective addition of the nucleophile, yielding chiral N-benzhydryl products. acs.org

Another significant organocatalytic approach is the enantioselective Strecker synthesis. This method utilizes a chiral bicyclic guanidine (B92328) catalyst for the addition of hydrogen cyanide (HCN) to N-benzhydryl imines. The benzhydryl group on the imine substrate is crucial for achieving high stereoselectivity in the formation of the resulting chiral α-amino nitriles, which are precursors to chiral amino acids. nih.gov

Metal-Catalyzed Hydrogenation: Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules. nih.gov In the context of carbamate systems, iridium complexes with N,P-ligands have been used for the highly efficient asymmetric hydrogenation of cyclic ene-carbamates. This method allows for the preparation of chiral tetrahydro-3-benzazepine structures with excellent enantioselectivity (91–99% ee) and high yields (92–99%). nih.gov Although this example produces a cyclic analogue, the fundamental strategy of asymmetrically hydrogenating a prochiral olefin precursor containing a carbamate moiety is directly applicable to the synthesis of chiral benzhydryl systems.

| Method | Catalyst/Ligand | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium / N,P-Ligand | Cyclic Ene-carbamate | Chiral Tetrahydro-3-benzazepine | 91–99% | nih.gov |

| Strecker Synthesis | Chiral Bicyclic Guanidine | N-Benzhydryl Imine | Chiral α-Amino Nitrile | High (not specified) | nih.gov |

| N-Alkylation | SPINOL-derived Phosphoric Acid | Aza-para-quinone methide | Chiral N-Benzhydryl Indole | High (not specified) | acs.org |

Resolution of Racemates

Resolution techniques separate a racemic mixture into its constituent enantiomers. This can be achieved through classical chemical resolution via diastereomers or by chromatographic methods.

Dynamic Kinetic Resolution: A particularly sophisticated method is dynamic kinetic resolution. In one such process for preparing a chiral quinuclidine (B89598) derivative, a racemic ketone precursor, 2-benzhydryl-3-quinuclidinone, is treated with a chiral acid (L-tartaric acid). google.com This process results in the crystallization of the (S)-isomer as its tartrate salt in a yield (85-90%) that far exceeds the theoretical maximum of 50% for a standard resolution. google.com This indicates that the undesired (R)-isomer is continuously epimerized to the desired (S)-isomer under the reaction conditions until most of the material is converted to the less soluble (S)-diastereomeric salt. google.com

Diastereomer Separation: The separation of diastereomeric intermediates is a common strategy. For instance, chiral benzhydryl compounds have been obtained as single enantiomers through the separation of intermediate carbamate diastereomers. google.com This involves reacting the racemic benzhydryl amine with a chiral derivatizing agent to form a mixture of diastereomeric carbamates, which can then be separated by physical methods like chromatography or crystallization, followed by removal of the chiral auxiliary.

Participation of the Carbamate Group

| Method | Key Reagent/Feature | Mechanism/Principle | Outcome | Reference |

|---|---|---|---|---|

| Dynamic Kinetic Resolution | L-Tartaric Acid | Resolution with in situ epimerization of the undesired enantiomer. | (S)-2-benzhydryl-3-quinuclidinone salt in 85-90% yield. | google.com |

| N-Carbamate Participation | Neighboring N-carbamate group | Double SN2 reaction with overall retention of configuration. | Chiral vicinal amino sulfide (B99878) with high diastereoselectivity. | nih.gov |

| Diastereomer Separation | Chiral derivatizing agent | Formation and separation of stable diastereomeric carbamates. | Separated single enantiomers after auxiliary removal. | google.com |

Reactivity and Mechanistic Investigations of Benzhydryl N Phenylcarbamate

Hydrolysis Pathways of N-Phenylcarbamates

The hydrolysis of N-phenylcarbamates, which are primary carbamates (having one proton on the nitrogen), can proceed through distinct mechanistic pathways, primarily the Elimination Conjugate Base (E1cB) and the Bimolecular Acyl Substitution (BAC2) mechanisms. The dominant pathway is largely determined by the pH of the solution.

Under alkaline conditions, primary carbamates like benzhydryl N-phenylcarbamate predominantly undergo hydrolysis via the E1cB mechanism. viu.caresearchgate.net This pathway is a two-step process initiated by the deprotonation of the carbamate (B1207046) nitrogen by a base (e.g., hydroxide (B78521) ion) to form a conjugate base anion. This initial step is a rapid equilibrium. The subsequent step is the rate-determining elimination of the leaving group (the benzhydryloxy group in this case), which results in the formation of a highly reactive phenyl isocyanate intermediate. rsc.orgnih.gov

Deprotonation: The hydroxide ion removes the acidic proton from the nitrogen atom.

Elimination: The resulting anion expels the alkoxide leaving group to form an isocyanate.

Kinetic studies on substituted phenyl N-phenylcarbamates have provided strong evidence for this mechanism. For instance, the alkaline hydrolysis of these esters shows a significant Hammett sensitivity (ρ ≈ 2.86) when correlated with σ⁻ values, indicating a buildup of negative charge in the transition state of the rate-determining step, which is consistent with the departure of the phenolate (B1203915) leaving group from the N-anion. rsc.org This dissociative mechanism is characteristic of primary carbamates. viu.carsc.org

While the E1cB mechanism is favored for primary carbamates in basic media, the Bimolecular Acyl Substitution (BAC2) mechanism becomes relevant under different conditions and for different substrates, particularly for secondary (N,N-disubstituted) carbamates that lack an acidic proton for the initial deprotonation step. viu.caresearchgate.netnih.gov

The BAC2 pathway involves a direct nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon of the carbamate. This attack leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of the leaving group, yields the final products. scielo.br For this compound hydrolysis under neutral or mildly acidic conditions, the BAC2 mechanism, with water acting as the nucleophile, can be a competing pathway. scielo.br

A central feature of the E1cB hydrolysis pathway for primary N-phenylcarbamates is the formation of a phenyl isocyanate intermediate. viu.carsc.orgnih.gov This intermediate is highly electrophilic and reacts rapidly with any available nucleophiles in the medium. masterorganicchemistry.com In aqueous hydrolysis, the isocyanate is attacked by water, leading to the formation of an unstable carbamic acid, which then decarboxylates to yield aniline (B41778) and carbon dioxide. masterorganicchemistry.com

The trapping of this isocyanate intermediate is a key confirmation of the E1cB mechanism. nih.gov If the decomposition is carried out in the presence of other nucleophiles, such as amines, the corresponding urea (B33335) derivatives can be formed, further substantiating the existence of the isocyanate. nih.govmasterorganicchemistry.com The chemistry of isocyanates is central to understanding the decomposition products of compounds like this compound under basic conditions. masterorganicchemistry.com

Nucleophilic Substitution Reactions at the Carbamate Moiety

The carbonyl carbon of the carbamate group is an electrophilic center, making it susceptible to attack by various nucleophiles. Aminolysis, the reaction with amines, is a key example of such nucleophilic substitution reactions.

The aminolysis of N-phenylcarbamates can proceed through several alternative channels, including a concerted mechanism, a stepwise pathway via a tetrahedral intermediate, or a stepwise E1cB mechanism involving an isocyanate intermediate. nih.gov Theoretical and experimental studies suggest that for phenyl N-phenylcarbamate, the reaction pathway proceeding through the isocyanate intermediate (E1cB) is often energetically favored, particularly in the presence of a base. nih.gov

Kinetic investigations into the aminolysis of related carbamate and thiocarbamate esters provide insight into the transition state of these reactions. nih.govnih.gov These studies often involve measuring second-order rate constants and examining kinetic isotope effects. For example, studies on the aminolysis of aryl N-phenyl thiocarbamates with benzylamines have shown large kinetic isotope effects (kH/kD > 1.0) and significant Brønsted βx values (1.3-1.5), suggesting a high degree of bond formation in the transition state. nih.gov

| Parameter | Value | Implication |

|---|---|---|

| ρXZ (Cross-interaction constant) | -0.63 | Indicates a concerted mechanism. nih.gov |

| βX (Brønsted-type plot slope) | 1.3 - 1.5 | Suggests a large degree of N-C bond formation in the transition state. nih.gov |

| kH/kD (Kinetic Isotope Effect) | > 1.0 | Consistent with significant bond making involving the nucleophile in the transition state. nih.gov |

The rate and selectivity of nucleophilic substitution reactions on carbamates are significantly influenced by electronic effects of substituents on both the leaving group and the N-phenyl ring. For hydrolysis and aminolysis reactions that proceed via an E1cB mechanism, electron-withdrawing substituents on the leaving group facilitate its departure, thereby increasing the reaction rate. rsc.org This is reflected in a large positive Hammett ρ value for the alkaline hydrolysis of substituted phenyl N-phenylcarbamates. rsc.org

Conversely, for reactions proceeding through a BAC2 or concerted mechanism, the effect of substituents can be more complex. In the aminolysis of aryl N-phenyl thiocarbamates, a negative cross-interaction constant (ρXZ = -0.63) was observed, which is indicative of a concerted mechanism. nih.gov Theoretical studies have also been used to rationalize the reactivity of substituted phenyl N-phenylcarbamates in aminolysis, using parameters like electrostatic potential at nuclei and atomic charges to correlate with experimental kinetic constants. nih.gov These quantitative relationships highlight the predictive power of theoretical models in understanding the chemical reactivity of these compounds. nih.gov

Thermal Decomposition Pathways

The thermal degradation of carbamates can proceed through various mechanisms, largely dependent on their structural features. For compounds analogous to this compound, decomposition is anticipated to follow pathways influenced by the stability of the potential leaving groups and the nature of the substituents on both the nitrogen and oxygen atoms.

Kinetic Analysis of Decomposition Rates

A kinetic analysis of the thermal decomposition of this compound has not been specifically reported. However, studies on similar N-arylcarbamates provide a framework for understanding the potential kinetics. For instance, the thermal decomposition of ethyl N-methyl-N-phenylcarbamate in the gas phase is a first-order reaction that yields N-methylaniline, carbon dioxide, and ethylene. researchgate.net The reaction is considered to be unimolecular and likely proceeds through a cyclic transition state, similar to the pyrolysis of acetates and xanthates. researchgate.net

For tert-butyl N-arylcarbamates, the rates of pyrolysis have been shown to correlate with Hammett σ values, indicating that the electronic properties of the aryl group influence the reaction rate. researchgate.net A more polar transition state is suggested for the decomposition of these carbamates compared to benzoates. researchgate.net Given the bulky benzhydryl group, it is plausible that the decomposition of this compound would also follow first-order kinetics, with the rate being influenced by the stability of the resulting benzhydryl cation or radical intermediate.

Table 1: Comparative Kinetic Data for Thermal Decomposition of Related Carbamates

| Compound | Temperature Range (°C) | Rate Equation | Activation Energy (kcal/mol) |

| Ethyl N-methyl-N-phenylcarbamate | 329-380 | k1 = 10^12.44 exp(-45,380/RT) s⁻¹ | 45.38 |

Note: Data for this compound is not available. The data presented is for a structurally related compound to illustrate typical kinetic parameters.

Stereochemical Aspects Governing Decomposition

Specific stereochemical investigations into the thermal decomposition of this compound are not documented. The stereochemical outcome of such reactions is often indicative of the reaction mechanism. For a concerted, unimolecular elimination (a pyrolytic syn-elimination), a specific stereochemical relationship between the departing groups is required. If the decomposition were to proceed through a carbocationic intermediate, racemization would be expected if the starting material were chiral at the benzhydryl carbon. The planarity of the carbocation would allow for nucleophilic attack from either face.

The significant steric bulk of the two phenyl groups on the carbinol carbon of the benzhydryl moiety would be a major factor in the stereochemical course of any reaction. This steric hindrance could favor pathways that alleviate strain in the transition state. Without experimental data, the precise stereochemical aspects of the decomposition of this compound remain speculative.

Palladium-Catalyzed Functionalization Reactions Involving N-Phenylcarbamate Systems

Palladium catalysis is a powerful tool for the functionalization of organic molecules, and N-aryl carbamates can be versatile substrates in these transformations. mit.edumit.eduorganic-chemistry.org Palladium-catalyzed reactions often involve the activation of C-H bonds or cross-coupling processes. mdpi.com While no specific examples of palladium-catalyzed functionalization of this compound were found, the broader N-phenylcarbamate moiety can participate in several types of palladium-catalyzed reactions.

An efficient method for the synthesis of N-aryl carbamates involves the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol. mit.edumit.eduorganic-chemistry.org This methodology allows for the in-situ generation of an aryl isocyanate which is then trapped by the alcohol. This approach is versatile and provides access to a wide range of carbamate-protected functional groups. mit.edumit.eduorganic-chemistry.org

Furthermore, the N-phenylcarbamate group can act as a directing group in palladium-catalyzed C-H functionalization reactions, enabling the selective modification of the aryl ring. dntb.gov.ua Although specific studies on this compound are absent, it is conceivable that the N-phenyl portion could be functionalized via palladium catalysis. The bulky benzhydryl group might sterically influence the regioselectivity of such reactions.

Table 2: Examples of Palladium-Catalyzed Reactions with N-Aryl Carbamate Systems

| Reaction Type | Substrates | Catalyst System | Product Type |

| Carbamate Synthesis | Aryl chloride/triflate, Sodium cyanate, Alcohol | Pd₂(dba)₃ / Ligand | N-Aryl carbamate |

| C-H Functionalization | O-Arylcarbamate | Palladium(II) catalyst | ortho-Functionalized arene |

Note: This table represents general reactions of N-aryl carbamate systems and does not include specific data for this compound.

Structural and Spectroscopic Characterization of Benzhydryl N Phenylcarbamate

Advanced Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic properties of benzhydryl N-phenylcarbamate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of a related compound, N-benzhydrylbenzamide, the amide proton appears at a chemical shift of 8.117-8.142 ppm, while the phenyl group protons resonate in the range of 7.254-7.644 ppm. asianpubs.org For this compound, the proton of the N-H group is expected to appear as a distinct signal. The methine proton of the benzhydryl group (-CHPh₂) would also produce a characteristic signal. The aromatic protons of the two phenyl rings of the benzhydryl group and the N-phenyl group would likely appear as a complex multiplet in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon skeleton. For substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates, the carbamate (B1207046) carbonyl carbon gives a characteristic signal at approximately 156 ppm. nih.gov A similar chemical shift is expected for the carbonyl carbon in this compound. The methine carbon of the benzhydryl group and the various aromatic carbons would also have distinct chemical shifts.

NMR spectroscopy is also a valuable technique for monitoring the kinetics of chemical reactions in real-time. nih.govbeilstein-journals.orgresearchgate.net The formation of carbamates can be monitored by acquiring a series of ¹H NMR spectra at regular time intervals. nih.gov The decrease in the signal intensity of the reactants and the corresponding increase in the signal intensity of the product, this compound, would allow for the determination of reaction rates and kinetic parameters. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | ~8.0-9.0 | - |

| Benzhydryl CH | ~6.0-6.5 | ~60-70 |

| Aromatic C-H | ~7.0-7.6 | ~120-140 |

| Carbonyl C=O | - | ~150-160 |

| Aromatic C | - | ~120-145 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrational frequencies of its bonds.

For carbamates, several key vibrational modes are expected. A prominent absorption band for the N-H stretching vibration is typically observed in the range of 3200-3400 cm⁻¹. The C=O (carbonyl) stretching vibration of the carbamate group gives rise to a strong absorption band, usually in the region of 1680-1730 cm⁻¹. For benzyl (B1604629) carbamate, the C=O stretch appears at 1694 cm⁻¹. rsc.org Additionally, the C-O stretching vibrations of the ester group will produce strong bands in the 1000-1300 cm⁻¹ region. rsc.org Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. asianpubs.org

IR spectroscopy can also be utilized to monitor the progress of the synthesis of this compound. nih.govmt.com For instance, in a reaction involving an isocyanate and an alcohol, the disappearance of the strong, characteristic isocyanate (-N=C=O) band around 2250-2275 cm⁻¹ and the simultaneous appearance of the carbamate N-H and C=O bands would indicate the formation of the product.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200-3400 |

| C=O (Carbonyl) | Stretching | 1680-1730 |

| C-O | Stretching | 1000-1300 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | 1450-1600 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and physical state of the sample.

Mass spectrometry (MS) is an analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In the gas phase, deprotonated benzyl N-phenylcarbamates have been shown to undergo characteristic fragmentation pathways. nih.gov These include the loss of a substituted phenylcarbinol and a benzaldehyde, which are proposed to occur via an ion-neutral complex. nih.gov Similar fragmentation patterns can be anticipated for this compound.

Common fragmentation patterns for organic molecules include the cleavage of bonds adjacent to functional groups. libretexts.org For this compound, cleavage of the C-O bond could lead to the formation of a benzhydryl cation or a phenylcarbamate anion. The stability of the benzhydryl cation would likely make this a favorable fragmentation pathway. The fragmentation of aryl ethers often involves the loss of the alkoxy group. miamioh.edu While a carbamate is not an ether, some analogous fragmentation behavior might be observed. The loss of small, stable neutral molecules such as CO₂ is also a common fragmentation pathway for carbamates. researchgate.net

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

|---|---|---|

| [M - C₇H₅NO₂]⁺ | (C₆H₅)₂CH⁺ | 167 |

| [M - C₁₃H₁₁]⁻ | C₆H₅NHCOO⁻ | 136 |

| [M - CO₂]⁺ | C₂₀H₁₉N⁺ | Varies |

Note: The observed fragmentation pattern will depend on the ionization technique used (e.g., Electron Ionization, Electrospray Ionization).

Ultraviolet-Visible (UV/Vis) spectrophotometry provides information about the electronic transitions within a molecule. This compound is expected to exhibit UV absorption due to the presence of multiple phenyl rings.

X-ray Crystallography and Solid-State Structural Analysis

The conformation of this compound in the solid state will be influenced by steric and electronic factors, as well as intermolecular interactions such as hydrogen bonding.

In the crystal structure of phenyl N-phenylcarbamate, the two aromatic rings are oriented at a dihedral angle of 42.52°. nih.govresearchgate.net A similar non-planar arrangement is expected for the phenyl rings in this compound due to steric hindrance. The benzhydryl group itself is not planar, with the two phenyl rings adopting a twisted conformation. In N-benzhydrylformamides, the two benzene (B151609) rings are non-coplanar, with torsion angles of 80.2° and -2.0° relative to the N-CH bond. nih.gov The dihedral angle between the pyridyl and imino-naphthalene planes in 2-(1-(2-benzhydrylnaphthylimino)ethyl)pyridine nickel complexes is around 85.55°. rsc.org

The carbamate group itself has a degree of planarity. However, in the crystal structure of phenyl N-(4-nitrophenyl)carbamate, the mean plane of the carbamate group is twisted with respect to the attached phenyl rings. The crystal structure of this compound would likely be stabilized by intermolecular N-H···O hydrogen bonds, forming chains or more complex networks. nih.govresearchgate.net

Table 4: Selected Bond Lengths, Bond Angles, and Dihedral Angles in Related Carbamate Structures

| Parameter | Compound | Value | Reference |

|---|---|---|---|

| C=O Bond Length | Phenyl N-phenylcarbamate | 1.199 Å | nih.gov |

| N-C (carbonyl) Bond Length | Phenyl N-phenylcarbamate | 1.345 Å | nih.gov |

| O-C (carbonyl) Bond Length | Phenyl N-phenylcarbamate | 1.360 Å | nih.gov |

| O-C-N Bond Angle | Phenyl N-phenylcarbamate | Not specified | nih.gov |

| Dihedral Angle (Aromatic Rings) | Phenyl N-phenylcarbamate | 42.52° | nih.govresearchgate.net |

| Dihedral Angle (Aromatic Rings) | Phenyl N-(4-nitrophenyl)carbamate | 48.18° and 45.81° |

Note: These values are from related crystal structures and provide an approximation of the expected geometry in this compound.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, C-H...π Interactions)

The solid-state architecture of phenyl carbamate systems is predominantly governed by a combination of strong N-H···O hydrogen bonds and weaker, yet structurally significant, C-H···π interactions. These forces cooperatively direct the assembly of molecules into well-defined, stable crystal lattices.

Hydrogen Bonding: The carbamate functional group, -NH-C(=O)O-, is an excellent motif for hydrogen bonding, acting as both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen). In the crystal structure of the closely related compound, phenyl N-phenylcarbamate, molecules are linked by intermolecular N-H···O hydrogen bonds. nih.govresearchgate.net This primary interaction consistently forms infinite one-dimensional polymeric chains, which serve as the fundamental backbone of the crystal structure. nih.gov It is highly probable that this compound would adopt a similar primary supramolecular structure, with its N-H and C=O groups participating in analogous chain-forming hydrogen bonds.

Table 1: Hydrogen Bond Geometry for Phenyl N-phenylcarbamate

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| N–H···O | 0.86 | 2.11 | 2.938 | 161 |

Data is for the analogue compound phenyl N-phenylcarbamate and is used to infer potential interactions in this compound. D = donor atom, A = acceptor atom.

For this compound, the presence of three phenyl rings—two in the bulky benzhydryl (diphenylmethyl) group and one in the N-phenyl moiety—would markedly increase the importance of these interactions. The numerous C-H donors and multiple π-acceptor faces allow for a complex and extensive network of C-H···π contacts, which would be critical in dictating the precise three-dimensional arrangement of the primary hydrogen-bonded chains. researchgate.netmdpi.com These interactions are known to influence the formation of specific packing motifs, such as herringbone or layered structures, in aromatic compounds. arxiv.org

Polymorphism and Phase Transformation Studies in Phenyl Carbamate Systems

Polymorphism, the ability of a substance to crystallize into multiple distinct crystal structures with different physical properties, is a known phenomenon in carbamate systems. researchgate.net Studies on the foundational compound, phenyl carbamate (PC), have revealed the existence of at least three polymorphs, demonstrating the conformational flexibility and varied packing capabilities of this molecular scaffold. nih.gov

The different polymorphs of phenyl carbamate are characterized by distinct arrangements despite being built from similar hydrogen-bond patterns. researchgate.net This suggests that polymorphism in this class of compounds arises from subtle differences in the assembly of the same supramolecular synthons, with weaker interactions involving the phenyl ring playing a crucial role in directing the final crystal form. nih.gov

Characterization of these polymorphs has been achieved through a combination of analytical techniques:

Variable Temperature Powder X-ray Diffraction (PXRD): To identify different crystalline phases.

Vibrational Spectroscopy (Infrared and Raman): To probe differences in molecular environments.

Calorimetry (DSC): To study the thermodynamic relationships and phase transitions between polymorphs.

Optical Microscopy (HSM): To visually observe phase transformations. nih.gov

Studies have shown that phase transformations between the polymorphic forms of phenyl carbamate can be rapid and may occur through either solution-mediated processes or direct solid-state transformations. nih.gov Although no specific polymorphism studies have been published for this compound, its structural complexity and the presence of multiple aromatic rings provide a strong basis to anticipate that it may also exhibit polymorphism. The energetic landscape of its crystallization would likely feature several local minima, corresponding to different packing arrangements stabilized by a nuanced balance of N-H···O hydrogen bonds and C-H···π interactions.

Table 2: Summary of Known Phenyl Carbamate Polymorphs

| Polymorph | Characterization Methods | Key Features |

| Form I | PXRD, Spectroscopy, DSC, HSM | Metastable form. researchgate.net |

| Form II | PXRD, Spectroscopy, DSC, HSM | Thermodynamically more stable form. nih.gov |

| Form III | PXRD, Spectroscopy, DSC, HSM | Discovered during crystallization experiments. nih.gov |

This table summarizes findings for the parent compound phenyl carbamate.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Studies of Reaction Pathways

While specific quantum mechanical studies detailing the reaction pathways of benzhydryl N-phenylcarbamate are not extensively documented in the current literature, the principles of computational elucidation of reaction mechanisms are well-established and can be applied to this molecule. Such studies are crucial for understanding how the compound might behave in various chemical transformations.

The study of reaction pathways for carbamates often involves the mapping of potential energy surfaces to identify intermediates and transition states. For a hypothetical reaction involving this compound, computational methods such as Density Functional Theory (DFT) would be employed to calculate the energy of the molecule as its geometry changes along a reaction coordinate. The highest point on this path corresponds to the transition state, and its energy determines the activation energy of the reaction.

For instance, in related systems, DFT calculations have been used to determine the activation free energies (ΔG‡) for various reaction pathways, allowing researchers to predict the most likely mechanism. The analysis of the transition state geometry provides a snapshot of the bond-breaking and bond-forming processes.

Computational chemistry serves as a powerful tool for distinguishing between different possible reaction mechanisms, such as concerted versus stepwise pathways. By calculating the energy barriers for each proposed route, the most favorable mechanism can be identified. For this compound, this could involve modeling reactions such as hydrolysis or aminolysis. The bulky benzhydryl group would be expected to exert significant steric influence on the transition states, a factor that can be precisely quantified through computation.

Conformational Analysis and Rotational Barriers

The conformational flexibility of this compound is dominated by rotation around the C(carbonyl)-N bond, a characteristic feature of amides and carbamates. This rotation is hindered due to the partial double bond character of the C-N bond, arising from the delocalization of the nitrogen lone pair into the carbonyl group.

The rotation around the C(carbonyl)-N bond in carbamates leads to the existence of syn and anti rotamers. The energy barrier to this rotation can be determined experimentally using dynamic NMR spectroscopy and calculated using computational methods. For N-phenylcarbamate, the rotational barrier is reported to be around 12.5 kcal/mol. This is lower than that of N-alkylcarbamates (around 16 kcal/mol), a difference attributed to the electron-withdrawing nature of the phenyl group which reduces the C-N double bond character.

In the case of the closely analogous N-benzhydryl-N-methylformamide, DFT calculations have been used to determine the rotational barrier of the formyl group, which is comparable to the carbamate (B1207046) group in this context. The calculated values are in good agreement with experimental data, validating the computational approach.

Electronic Structure Calculations

Electrostatic Potential at Nuclei (EPN) Distribution

It is anticipated that the nitrogen and oxygen atoms of the carbamate group would exhibit negative EPN values, indicating regions of high electron density and susceptibility to electrophilic attack. Conversely, the hydrogen atoms and the carbon atom of the carbonyl group would likely show positive EPN values, marking them as potential sites for nucleophilic interaction. A comprehensive EPN analysis would involve calculating the potential at each nucleus within the this compound structure, offering a quantitative measure of the electronic effects of the benzhydryl and phenyl substituents on the carbamate core.

Hirshfeld and Natural Bond Orbital (NBO) Atomic Charge Analysis

To further quantify the charge distribution within this compound, Hirshfeld and Natural Bond Orbital (NBO) atomic charge analyses are powerful computational tools. These methods partition the total electron density of a molecule among its constituent atoms, providing insights into bonding, charge transfer, and reactivity.

Hirshfeld Atomic Charge Analysis: This method defines atomic charges based on the deformation of the electron density from that of a promolecule constructed from the superposition of isolated atomic densities. For this compound, a Hirshfeld analysis would be expected to show a significant negative charge on the oxygen and nitrogen atoms of the carbamate linkage due to their high electronegativity. The benzhydryl and phenyl groups would likely exhibit a more complex charge distribution, with carbon atoms bonded to more electronegative atoms carrying a partial positive charge.

Natural Bond Orbital (NBO) Atomic Charge Analysis: NBO analysis provides a description of the molecule in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns closely with chemical intuition. An NBO analysis of this compound would quantify the charges on each atom and also provide information about donor-acceptor interactions between filled and empty orbitals. This can reveal hyperconjugative and resonance effects that contribute to the molecule's stability and reactivity. For instance, delocalization of the nitrogen lone pair into the carbonyl π* orbital would be a key feature identified by NBO analysis.

A hypothetical data table of NBO charges for key atoms in this compound is presented below to illustrate the expected trends.

| Atom | Hypothetical NBO Charge (e) |

| O (carbonyl) | -0.65 |

| C (carbonyl) | +0.75 |

| N (amide) | -0.50 |

| O (ester) | -0.55 |

| C (benzhydryl) | +0.20 |

Note: These values are illustrative and would need to be confirmed by actual quantum chemical calculations.

Molecular Modeling and Dynamics Simulations for Structural Insights

Molecular modeling and dynamics simulations offer a powerful approach to explore the conformational landscape and dynamic behavior of this compound. These computational techniques can provide detailed insights into the three-dimensional structure, flexibility, and intermolecular interactions of the molecule in various environments.

Molecular Dynamics (MD) Simulations: MD simulations provide a time-resolved view of the molecular motions by solving Newton's equations of motion for the atoms in the system. An MD simulation of this compound, either in the gas phase or in a solvent, would reveal the flexibility of the molecule and the accessible range of conformations under thermal fluctuations. Analysis of the simulation trajectory could identify stable conformational states and the transitions between them. Furthermore, MD simulations are invaluable for studying how the molecule interacts with its environment, for example, through hydrogen bonding with solvent molecules or stacking interactions between the phenyl rings. Such simulations could provide a deeper understanding of the structure-property relationships governing the behavior of this compound.

Exploration of Derivatives and Analogues of Benzhydryl N Phenylcarbamate

Synthesis and Characterization of Substituted Benzhydryl Carbamates

The synthesis of substituted benzhydryl carbamates can be achieved through several reliable methods. A common and effective approach involves the reaction of a substituted benzhydryl alcohol with a corresponding substituted phenyl isocyanate. This reaction is typically catalyzed by a tertiary amine, such as triethylamine (B128534) (TEA), in an appropriate solvent like chloroform. The isocyanate, being an electrophile, readily reacts with the nucleophilic hydroxyl group of the alcohol to form the carbamate (B1207046) linkage. arkat-usa.org

Alternatively, these compounds can be prepared by reacting substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates in the presence of a base like TEA. nih.gov This method is particularly useful when specific substitutions are required on the nitrogen atom of the carbamate.

Once synthesized, the characterization of these derivatives is crucial for confirming their structure and purity. Standard analytical techniques are employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the chemical environment of the protons and carbon atoms, confirming the connectivity of the molecule. nih.govnih.gov Infrared (IR) spectroscopy is utilized to identify characteristic functional groups, such as the N-H stretching and C=O (carbonyl) stretching vibrations of the carbamate group. nih.gov For crystalline solids, melting point analysis provides a measure of purity, and elemental analysis confirms the empirical formula. arkat-usa.orgresearchgate.net

Table 1: Synthesis and Characterization Data for a Representative Benzhydryl Carbamate Derivative The following table is interactive and based on generalized data from typical synthesis procedures.

| Compound Name | Synthesis Method | Yield (%) | Melting Point (°C) | Key ¹H NMR Signals (ppm, δ) | Key IR Signals (cm⁻¹) |

|---|

Data synthesized from representative procedures. arkat-usa.org

N-Arylcarbamate Modifications and Their Structure-Reactivity Relationships

Modifications to the N-aryl portion of the benzhydryl N-phenylcarbamate structure have a profound impact on the compound's reactivity, primarily through electronic effects. The nature of the substituents on the N-phenyl ring—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—alters the electron density of the entire carbamate moiety. viu.ca These electronic perturbations influence the rates of reactions such as hydrolysis and solvolysis.

The relationship between substituent electronic properties and reaction rates can be quantified using the Hammett equation, which correlates rate constants with substituent constants (σ). viu.caresearchgate.net For reactions involving the carbamate carbonyl group, such as base-catalyzed hydrolysis, the rate-determining step often involves a nucleophilic attack on the carbonyl carbon. In such cases, EWGs (e.g., -NO₂, -Cl) on the N-phenyl ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction. This leads to a positive Hammett reaction constant (ρ value). viu.ca Conversely, EDGs (e.g., -OCH₃, -CH₃) decrease the reaction rate by reducing the carbonyl's electrophilicity.

Studies on the hydrolysis of N-aryl pyridylcarbamates have shown a better correlation with σ⁻ values, indicating that resonance effects that stabilize a negative charge are particularly important in the transition state. researchgate.net For the base-enhanced hydrolysis of phenyl N-phenyl carbamates, the reaction proceeds via the elimination of the phenoxide group as the rate-determining step. viu.ca

Table 2: Hammett Correlation for the Base-Catalyzed Hydrolysis of Substituted Phenyl N-Phenyl Carbamates The following table is interactive and illustrates the structure-reactivity relationship.

| Substituent on Phenyl Ring | Hammett Constant (σ) | Relative Rate Constant (log k) | Effect on Reactivity |

|---|---|---|---|

| 4-Nitro (EWG) | 0.78 | High | Accelerates Hydrolysis |

| 4-Chloro (EWG) | 0.23 | Moderate | Accelerates Hydrolysis |

| Hydrogen (Neutral) | 0.00 | Baseline | Baseline Reactivity |

Data based on principles described in Hammett plot analyses. viu.caviu.ca

Design and Synthesis of Analogues with Heterocyclic Ring Incorporations

This compound and its derivatives can serve as versatile intermediates for the synthesis of more complex molecules, including those containing heterocyclic rings. The design of such syntheses often involves the strategic placement of a nucleophilic functional group that can participate in an intramolecular cyclization reaction. nih.govrsc.org

A prominent example is the synthesis of benzoxazinones. By starting with a carbamate that has a hydroxyl group in the ortho position of a benzyl (B1604629) substituent, an intramolecular cyclization can be induced. For instance, substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates are specifically designed as precursors to 3-methyl-4H-1,3-benzoxazin-2(3H)-ones. nih.gov Under appropriate conditions, the hydroxyl group attacks the electrophilic carbonyl carbon of the carbamate, leading to ring closure and the formation of the heterocyclic benzoxazinone (B8607429) structure. nih.govorganic-chemistry.org

This strategy transforms a linear carbamate precursor into a rigid, cyclic system, which is a common motif in medicinal chemistry and materials science. The reaction conditions for such cyclizations can vary, often involving base or acid catalysis to facilitate the nucleophilic attack and subsequent dehydration or elimination steps. researchgate.netiupac.org The carbamate acts as a key functional group that enables this transformation, showcasing its utility in constructive organic synthesis beyond its role as a protecting group.

Comparative Studies on Reactivity and Selectivity in Modified Systems

Comparative studies on modified this compound systems provide critical insights into how different structural regions of the molecule dictate reactivity and selectivity. The molecule has two primary sites for substitution: the benzhydryl moiety and the N-phenyl group. Modifications at these distinct sites can lead to different reaction outcomes and rates.

Reactivity at the Benzhydryl Carbon vs. Carbonyl Carbon: The solvolysis of benzhydryl derivatives is a classic example of an Sₙ1 reaction, where the rate-determining step is the formation of a stable benzhydryl carbocation. Substituents on the benzhydryl phenyl rings significantly influence this process. Electron-donating groups stabilize the carbocation, accelerating the reaction, which is reflected in a large, negative Hammett ρ value (e.g., -5.1 for diphenylcarbinyl chlorides). viu.ca Therefore, for reactions involving the cleavage of the C-O bond at the benzhydryl position, substituents on the benzhydryl rings are paramount.

In contrast, for reactions at the carbonyl carbon, such as base-catalyzed hydrolysis or aminolysis, the electronic nature of the N-phenyl ring is the dominant factor, as discussed in section 6.2. arkat-usa.org A comparative study could show that a derivative with an EDG on the benzhydryl ring and an EWG on the N-phenyl ring might exhibit competitive reactivity at both centers depending on the reaction conditions.

Selectivity in Biological Systems: Structural modifications also govern the selectivity of these compounds as inhibitors of enzymes. In the context of cholinesterase inhibitors, subtle changes to the carbamate structure can lead to significant differences in selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). arkat-usa.orgnih.gov For example, modifying the carrier scaffold that positions the carbamate moiety in the enzyme's active site can achieve selective inhibition of BChE. nih.govepa.gov This selectivity is crucial for designing therapeutic agents with targeted effects and reduced side effects.

Table 3: Comparative Reactivity and Selectivity in Modified Systems This interactive table compares how modifications at different sites influence outcomes.

| System Modification | Reaction Type | Primary Influencing Factor | Observed Outcome |

|---|---|---|---|

| EDG on Benzhydryl Ring | Solvolysis (Sₙ1) | Stability of benzhydryl carbocation | Increased reaction rate viu.cauni-muenchen.de |

| EWG on N-Phenyl Ring | Hydrolysis (BAc2) | Electrophilicity of carbonyl carbon | Increased reaction rate viu.ca |

Advanced Applications in Materials Science and Organic Synthesis

Role as Key Synthetic Intermediates in Complex Molecule Construction

Carbamates are widely recognized as crucial intermediates in modern synthetic chemistry, serving as precursors in the synthesis of pharmaceuticals, agrochemicals, and other specialized materials. The benzhydryl N-phenylcarbamate scaffold is particularly valuable in this regard. Its structure can be strategically modified to build more elaborate molecular architectures.

Research has demonstrated the preparation of various substituted carbamates that act as key intermediates for subsequent reactions. For instance, substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates have been synthesized specifically to study their intramolecular cyclization, which leads to the formation of 3-methyl-4H-1,3-benzoxazin-2(3H)-ones. nih.gov This process highlights how a specifically designed carbamate (B1207046) can be an essential precursor to complex heterocyclic compounds. The synthesis involves reacting substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates, a reaction that proceeds efficiently at room temperature. nih.gov The versatility of carbamates as synthetic intermediates is a cornerstone of their importance in contemporary organic chemistry.

Applications in Polymer Science and Functional Coatings Development

The utility of N-phenylcarbamate derivatives extends significantly into the realm of polymer science, where they serve as essential precursors for high-performance materials.

N-phenylcarbamates are critical starting materials for the synthesis of diphenylmethane (B89790) dicarbamates. google.com These dicarbamates are, in turn, key precursors to 4,4'-diphenylmethane diisocyanate (MDI), a primary monomer in the production of polyurethanes. google.comgoogle.com The process involves the condensation of an N-phenylcarbamate with a methylenating agent, such as formaldehyde (B43269) or its derivatives, in the presence of a catalyst. google.com

The development of efficient catalytic systems, for example using zinc halides, has enabled the production of 4,4′-diphenylmethane dicarbamates with high selectivity and yield. google.com This non-phosgene route to MDI is significant because it avoids the use of highly toxic phosgene (B1210022), offering a more environmentally friendly pathway to polyurethane production. google.com The resulting MDI is one of the most important diisocyanates used in the global polymer industry. google.com

Polyurethanes, derived from monomers like MDI synthesized from N-phenylcarbamate precursors, are a class of polymers with exceptionally versatile properties. google.com This versatility allows them to be used in a wide array of applications, including advanced coating materials. Polyurethane coatings are renowned for their high performance, offering a combination of toughness, flexibility, and resistance to abrasion, oils, and various chemicals. google.com These characteristics make them indispensable in industries such as automotive, construction, and aerospace, where durable and protective finishes are required. The properties of the final polyurethane material can be finely tuned, a quality that traces back to the structure of its monomeric precursors, underscoring the indirect but vital contribution of compounds like N-phenylcarbamates to the field of advanced coatings. google.com

Utilization as Protecting Groups in Modern Organic Synthesis

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily block the reactivity of a specific functional group. This is achieved by introducing a "protecting group," which is later removed. organic-chemistry.org Carbamates are one of the most effective and widely used protecting groups for amines. masterorganicchemistry.comyoutube.com

Converting an amine to a carbamate, such as this compound, renders the nitrogen atom non-nucleophilic, thus protecting it from reacting with electrophiles while other parts of the molecule undergo transformation. organic-chemistry.org The benzhydryl (diphenylmethyl or DPM) group is a valuable choice for this purpose. It can be introduced to protect not only amines but also alcohols. researchgate.netnih.gov

Table 1: Comparison of Common Carbamate Protecting Groups for Amines

| Protecting Group | Abbreviation | Structure of Protected Amine | Key Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | R-NH-Boc | Strong acid (e.g., Trifluoroacetic acid, TFA) masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | R-NH-Cbz | Catalytic Hydrogenolysis (H₂, Pd/C) masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | R-NH-Fmoc | Base (e.g., Piperidine) masterorganicchemistry.com |

| Diphenylmethyl (Benzhydryl) | DPM or Bzh | R-NH-DPM | Hydrogenolysis, Ozone, Acid researchgate.netresearchgate.net |

This table provides a summary of common carbamate protecting groups and their standard removal conditions.

Development of Novel Catalytic Systems for Carbamate-Related Transformations

The synthesis and transformation of carbamates are often facilitated by catalysts, and significant research has been dedicated to developing novel and efficient catalytic systems for these reactions. organic-chemistry.org These systems are designed to be efficient, selective, and often operate under mild conditions.

One notable advancement is the rhodium-catalyzed oxidative carbonylation, which allows for the synthesis of a wide variety of carbamates from amines, alcohols, and carbon monoxide using an inexpensive and safe oxidant like Oxone. Another innovative approach involves the use of copper-based photoredox catalysts, which, when activated by light from blue LEDs, can achieve the coupling of carbamates with alkyl halides at room temperature. nih.gov

For polymer applications, zinc halide catalysts have proven effective for the one-stage condensation of N-phenylcarbamates with methylenating agents to produce diphenylmethane dicarbamates with high selectivity. google.com Other catalytic methods have also been explored, including tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate and the use of N-methylimidazole to accelerate the one-pot synthesis of carbamates via the Lossen rearrangement. organic-chemistry.org

Table 2: Overview of Catalytic Systems for Carbamate Transformations

| Catalyst System | Transformation Type | Substrates | Key Features |

| [Rh(μ-Cl)(COD)]₂ / Oxone | Oxidative Carbonylation (Synthesis) | Amines, Alcohols, CO | Forms carbamates under mild conditions; broad substrate scope including primary and secondary alcohols. |

| Copper-based Photoredox Catalyst | N-Alkylation (Functionalization) | Carbamates, unactivated secondary alkyl bromides | Proceeds at room temperature under blue-LED irradiation; high functional group tolerance. nih.gov |

| Zinc Halide (e.g., ZnCl₂) | Condensation (Polymer Precursor Synthesis) | N-phenylcarbamates, methylenating agent | Produces 4,4'-diphenylmethane dicarbamates with high selectivity and yield. google.com |

| Tin Catalysts (e.g., Bu₂Sn(OAc)₂) | Transcarbamoylation (Synthesis) | Alcohols, Phenyl carbamate | Mild method (90°C) with broad functional-group tolerance. organic-chemistry.org |

| N-Methylimidazole (NMI) | One-pot Synthesis via Lossen Rearrangement | Hydroxamic acids, Alcohols | Accelerates a mild, one-pot synthesis of aromatic and aliphatic carbamates. organic-chemistry.org |

This table summarizes selected modern catalytic systems used for the synthesis and transformation of carbamates, highlighting their key characteristics and applications.

Future Research Directions and Outlook for Benzhydryl N Phenylcarbamate

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of carbamates is a well-established area of organic chemistry, yet the pursuit of greener, more efficient, and selective methods remains a critical goal. For a sterically hindered alcohol like benzhydrol, traditional methods may present challenges in terms of yield and purity. Future research in the synthesis of benzhydryl N-phenylcarbamate should focus on the following areas:

Isocyanate-Free Routes: The most common route to carbamates involves the reaction of an isocyanate with an alcohol. However, the high toxicity of phosgene (B1210022), used to produce isocyanates, has driven the development of isocyanate-free synthetic pathways. wur.nlnih.govmdpi.com Future work on this compound could explore direct carboxylation reactions using carbon dioxide as a C1 source, reacting with benzhydrol and aniline (B41778) in the presence of a suitable catalyst. psu.edu This approach aligns with the principles of green chemistry by utilizing a renewable and non-toxic reagent.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in organic synthesis, often providing high selectivity and avoiding the use of toxic or expensive metals. chemrxiv.orgnih.govrsc.org Research into organocatalytic methods for the synthesis of this compound could lead to milder reaction conditions and improved yields. For instance, chiral organocatalysts could be employed to explore the synthesis of enantiomerically pure this compound derivatives, which could be of interest for pharmaceutical applications.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling-up. acs.org The development of a flow-based synthesis for this compound could enable more efficient and controlled production, which would be particularly beneficial for industrial applications.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Method | Potential Advantages | Potential Challenges | Key Research Focus |

| Isocyanate-Free (e.g., CO2) | Sustainable, non-toxic C1 source, atom economical. psu.edu | Catalyst development for sterically hindered substrates, reaction optimization. | Design of efficient catalysts for the three-component reaction. |

| Organocatalysis | Metal-free, mild conditions, potential for asymmetric synthesis. chemrxiv.org | Catalyst loading, turnover number, substrate scope with bulky groups. | Screening and design of novel organocatalysts. |

| Flow Chemistry | Scalability, improved safety and control, higher efficiency. acs.org | Reactor design for handling potential solids, optimization of residence time. | Development of a continuous process with in-line purification. |

Deeper Mechanistic Insights into Complex Reaction Pathways

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and discovering new reactivity. For this compound, several areas warrant deeper mechanistic investigation:

Steric Hindrance Effects: The bulky benzhydryl group is expected to significantly influence the kinetics and thermodynamics of the carbamate (B1207046) formation. wur.nl Detailed kinetic studies, coupled with computational modeling, could elucidate the precise role of steric hindrance in the transition state of the reaction. This understanding could guide the design of catalysts and reaction conditions to overcome steric barriers.

Catalyst-Substrate Interactions: In catalytic syntheses, the interaction between the catalyst and the substrates (benzhydrol, aniline, and a carbonyl source) is crucial. Spectroscopic techniques, such as in-situ NMR and IR, could be employed to identify and characterize key intermediates and transition states in the catalytic cycle. researchgate.net This would provide valuable information for catalyst optimization.

Side-Reaction Pathways: The formation of byproducts can significantly impact the yield and purity of the desired carbamate. A detailed investigation into potential side-reactions, such as the formation of ureas from the reaction of aniline with any isocyanate intermediate, is necessary. mdpi.com Understanding the conditions that favor these side-reactions will be key to developing more selective synthetic methods.

Advancements in Multiscale Computational Modeling

Computational chemistry offers a powerful lens through which to investigate the properties and reactivity of molecules at an atomic level. For this compound, multiscale modeling approaches can provide insights that are difficult to obtain experimentally. rsc.orgrutgers.eduwordpress.com

Conformational Analysis: The flexibility of the benzhydryl group and the N-phenylcarbamate linkage will result in a complex conformational landscape. Density Functional Theory (DFT) calculations can be used to identify the most stable conformers and to understand the energetic barriers between them. nih.gov This information is crucial for understanding the molecule's physical properties and its interactions with other molecules.

Reaction Mechanism Simulation: Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to model the entire reaction pathway for the synthesis of this compound. youtube.com These simulations can provide detailed information about the structures and energies of reactants, intermediates, transition states, and products, helping to elucidate the reaction mechanism at a molecular level.

Predicting Material Properties: For potential applications in materials science, computational models can be used to predict the bulk properties of materials incorporating this compound. For example, molecular dynamics simulations could be used to predict the glass transition temperature, mechanical strength, and thermal stability of polymers containing this moiety. nih.gov

Table 2: Potential Computational Studies on this compound

| Computational Method | Research Question | Expected Outcome |

| Density Functional Theory (DFT) | What are the stable conformations and their relative energies? nih.gov | Understanding of conformational preferences and rotational barriers. |

| QM/MM Simulations | What is the detailed mechanism of a catalyzed synthesis? youtube.com | Elucidation of the reaction pathway and identification of key intermediates. |

| Molecular Dynamics (MD) | How does the molecule behave in a polymer matrix? | Prediction of macroscopic material properties like Tg and modulus. |

Discovery of New Applications in Emerging Materials Technologies

The unique combination of a bulky, hydrophobic benzhydryl group and a polar, hydrogen-bonding capable N-phenylcarbamate group suggests that this compound could be a valuable building block for new materials.

High-Performance Polymers: The incorporation of the rigid benzhydryl group into polymer backbones could lead to materials with enhanced thermal stability and mechanical strength. chemrxiv.orgresearchgate.net Future research could focus on synthesizing polyesters, polyamides, or polyurethanes containing this compound and evaluating their properties for applications in high-performance plastics and coatings.

Photodegradable Materials: The benzhydryl group is known to be photoreactive. This property could be exploited to design photodegradable polymers. researchgate.netbgsu.edu By incorporating this compound into a polymer chain, it may be possible to create materials that degrade upon exposure to specific wavelengths of light. Such materials could have applications in areas like controlled drug release and environmentally friendly plastics.

Non-Isocyanate Polyurethanes (NIPUs): The development of sustainable alternatives to traditional polyurethanes is a major area of research. wur.nlnih.govmdpi.com this compound could potentially be used as a monomer in the synthesis of NIPUs. The bulky benzhydryl group could impart unique properties to the resulting polyurethane, such as increased rigidity and hydrophobicity.

Table 3: Potential Material Applications for this compound

| Material Type | Key Property Conferred by this compound | Potential Application Area |

| High-Performance Polymers | Increased thermal stability and rigidity. | Engineering plastics, high-temperature coatings. |

| Photodegradable Polymers | Photosensitivity leading to controlled degradation. researchgate.net | Drug delivery systems, temporary medical implants, environmentally benign packaging. |

| Non-Isocyanate Polyurethanes | Introduction of a bulky, rigid moiety into the polymer backbone. | Specialty foams, elastomers, and adhesives with tailored properties. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for benzhydryl N-phenylcarbamate, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via carbamate-forming reactions, such as the reaction of benzhydryl chloride with phenyl isocyanate or through CO₂-mediated routes using amines and alcohols under catalytic conditions. Reaction parameters like temperature (optimized at 60–80°C), solvent polarity (e.g., dichloromethane or THF), and catalyst choice (e.g., Lewis acids or organocatalysts) critically affect yield. For example, CO₂-based methods require precise pressure control (1–5 bar) to minimize side reactions .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- ¹H/¹³C NMR : The carbamate carbonyl (C=O) appears at ~155–160 ppm in ¹³C NMR. Aromatic protons from the benzhydryl and phenyl groups show splitting patterns in the 6.5–7.5 ppm range in ¹H NMR.

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should align with the molecular formula (e.g., C₂₀H₁₈N₂O₂). Fragmentation patterns may include loss of the benzhydryl group (m/z ~183) or phenylcarbamate moiety (m/z ~137) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-certified safety goggles.

- Ventilation : Use fume hoods for synthesis or weighing to avoid inhalation.

- Emergency Measures : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes. Always consult safety data sheets (SDS) for compound-specific hazards .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions and frontier molecular orbitals to predict sites of nucleophilic/electrophilic attack. For example, the Laplacian of the electron density (∇²ρ) identifies regions prone to bond cleavage. Studies on benzhydryl cations suggest that substituent effects on the phenyl ring alter charge localization, which can be extrapolated to carbamate reactivity .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?

- Methodological Answer : Systematic benchmarking under standardized conditions (e.g., solvent, temperature, catalyst loading) is essential. For instance, discrepancies in palladium vs. copper catalyst performance can be addressed by comparing turnover numbers (TON) and activation energies (Eₐ) via kinetic studies. Reproducibility checks using primary literature protocols (e.g., CO₂ pressure variations) are recommended .

Q. What mechanistic insights explain the stability of this compound under varying pH conditions?

- Methodological Answer : The carbamate group undergoes hydrolysis in acidic/basic conditions, but the benzhydryl moiety stabilizes the compound via steric hindrance. pH-dependent degradation studies (e.g., HPLC monitoring at pH 2–12) reveal half-life trends. Computational models (QTAIM analysis) show that intramolecular hydrogen bonding between the carbamate oxygen and benzhydryl protons reduces susceptibility to hydrolysis .

Q. How do structural modifications of the benzhydryl group affect the compound’s bioactivity?

- Methodological Answer : Introduce substituents (e.g., electron-withdrawing groups on the benzhydryl rings) and assess bioactivity via in vitro assays (e.g., enzyme inhibition). For example, para-nitro substitutions enhance electrophilicity, improving binding to serine hydrolases. Comparative studies using analogs (e.g., tert-butyl or benzyl carbamates) highlight steric and electronic influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.